molecular formula C15H19N B11768699 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole

2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole

Cat. No.: B11768699
M. Wt: 213.32 g/mol
InChI Key: DAKXVNMVMCYWCS-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of the tert-butyl group and the phenyl group attached to the pyrrole ring makes this compound unique and interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole can be achieved through several methods. One common method involves the reaction of 4-tert-butylbenzaldehyde with methylamine and an appropriate acid catalyst to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the tert-butyl group and the phenyl ring can influence its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole stands out due to its unique combination of the pyrrole ring with the tert-butyl and phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C15H19N/c1-11-9-14(16-10-11)12-5-7-13(8-6-12)15(2,3)4/h5-10,16H,1-4H3

InChI Key

DAKXVNMVMCYWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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